MLN2480
Overview
Description
- pLGG is one of the most common brain tumors in children, accounting for 30-50% of all central nervous system tumors.
- This FDA-approved compound represents the first systemic therapy for pediatric low-grade glioma patients with BRAF rearrangements (including fusions).
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for tovorafenib are not readily available in the public domain. it is synthesized through specialized processes to ensure its high specificity and brain penetration.
Chemical Reactions Analysis
- Tovorafenib inhibits tumor growth in BRAF fusion or BRAF V600-mutated tumors.
- Common reactions it undergoes include kinase inhibition and modulation of the MAPK signaling pathway.
- Major products formed are related to its therapeutic effects in glioma treatment.
Scientific Research Applications
- Tovorafenib has been granted breakthrough therapy designation and rare pediatric disease qualification by the FDA for treating pLGG with activating RAF mutations.
- It is being investigated in primary brain tumors and brain metastases of solid tumors .
Mechanism of Action
- Tovorafenib targets the MAPK signaling pathway, which plays a crucial role in various cancer types.
- RAF proteins are key kinases in this pathway.
- Its brain-penetrant nature allows it to exert effects within the central nervous system.
Comparison with Similar Compounds
- Tovorafenib stands out due to its specificity, brain penetration, and activity against BRAF fusion and V600-mutated tumors.
- Other similar compounds are actively being developed globally, but tovorafenib’s unique features make it a promising option .
Properties
IUPAC Name |
2-[(1R)-1-[(6-amino-5-chloropyrimidine-4-carbonyl)amino]ethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N7O2S/c1-6(28-15(31)12-11(19)13(23)27-5-26-12)16-25-4-9(32-16)14(30)29-10-2-7(17(20,21)22)8(18)3-24-10/h2-6H,1H3,(H,28,31)(H2,23,26,27)(H,24,29,30)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJHAFYPMOMGF-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149011 | |
Record name | BIIB-024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096708-71-2 | |
Record name | Tovorafenib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096708712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tovorafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIIB-024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tovorafenib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN90E4027M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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